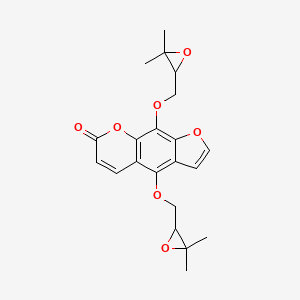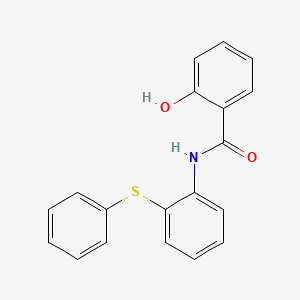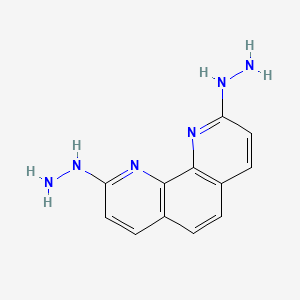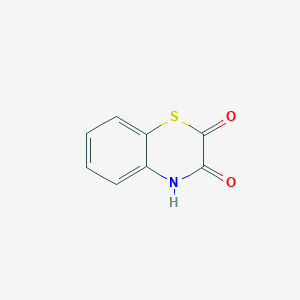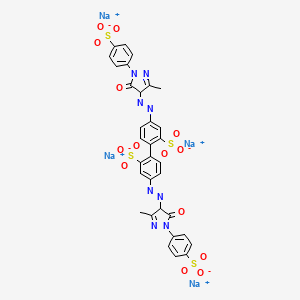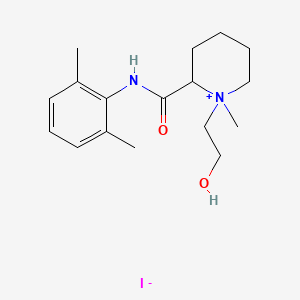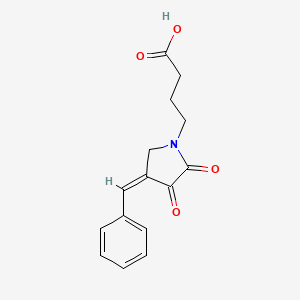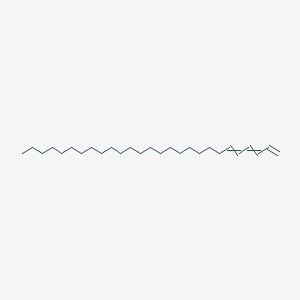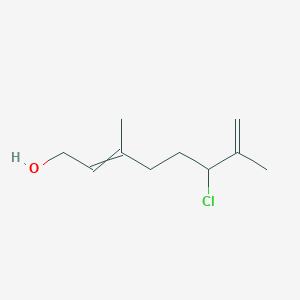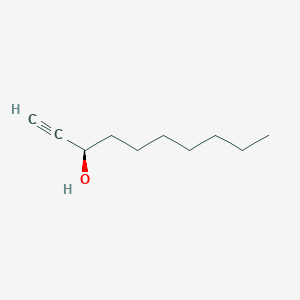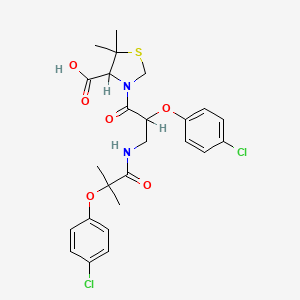
4-Thiazolidinecarboxylic acid, 3-(3-(2-(p-chlorophenoxy)-2-methylpropionamido)-2-(p-chlorophenoxy)propionyl)-5,5-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Thiazolidinecarboxylic acid, 3-(3-(2-(p-chlorophenoxy)-2-methylpropionamido)-2-(p-chlorophenoxy)propionyl)-5,5-dimethyl- is a complex organic compound that features a thiazolidine ring, carboxylic acid group, and multiple chlorophenoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolidine ring This can be achieved through the cyclization of cysteine derivatives with aldehydes or ketones
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohol derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on understanding these activities and developing new therapeutic agents.
Medicine
In medicine, the compound or its derivatives could be explored for their potential as drug candidates. Their interactions with biological targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed studies.
相似化合物的比较
Similar Compounds
Thiazolidinediones: These compounds also contain a thiazolidine ring and are known for their antidiabetic properties.
Phenoxyacetic Acids: These compounds share the chlorophenoxy group and are used as herbicides.
属性
CAS 编号 |
74007-99-1 |
|---|---|
分子式 |
C25H28Cl2N2O6S |
分子量 |
555.5 g/mol |
IUPAC 名称 |
3-[2-(4-chlorophenoxy)-3-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]propanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C25H28Cl2N2O6S/c1-24(2,35-18-11-7-16(27)8-12-18)23(33)28-13-19(34-17-9-5-15(26)6-10-17)21(30)29-14-36-25(3,4)20(29)22(31)32/h5-12,19-20H,13-14H2,1-4H3,(H,28,33)(H,31,32) |
InChI 键 |
FZMKVDHKQMOTBW-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(N(CS1)C(=O)C(CNC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


